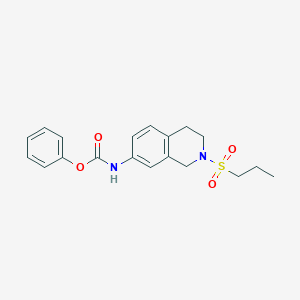
Phenyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamates, such as the one you’re asking about, are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be various organic groups . In your compound, the carbamate group is attached to a phenyl ring and a tetrahydroisoquinoline ring, which is a common structure in many alkaloids and pharmaceuticals.
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of amines with organic carbonates . The specific synthesis route for your compound would depend on the starting materials and the desired route of synthesis .Chemical Reactions Analysis
Carbamates can undergo several types of reactions. They can react with amines to form ureas, or with water to form carbon dioxide and an amine . The specific reactions that your compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Some general properties of carbamates include moderate polarity, the ability to form hydrogen bonds, and stability under normal conditions .Wissenschaftliche Forschungsanwendungen
Electron Transport Materials
A series of electron transport materials have been synthesized, characterized, and found to exhibit high triplet energy for use in phosphorescent organic light emitting diodes (PhOLEDs). These materials, including sulfone-based compounds, demonstrated high performance in blue PhOLEDs, highlighting their potential as efficient electron transport materials in developing highly efficient phosphorescent OLEDs (Jeon, Earmme, & Jenekhe, 2014).
Molecular Interactions and Inhibitory Potency
Molecular modeling studies have shown that sulfonamide and sulfone compounds, including variations of tetrahydroisoquinolines, interact differently with enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds' structural differences influence their inhibitory potency and lipophilicity, affecting their potential to cross the blood-brain barrier (Grunewald et al., 2006).
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a sulfonamide compound, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research underlines the potential of sulfonamide derivatives in treating diseases caused by microorganisms, demonstrating significant effects when combined with other antibiotics against resistant strains (Oliveira et al., 2015).
Antibacterial and Antifungal Activities
Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds, particularly against Candida strains, Aspergillus niger, and certain bacteria, show promise for medical applications due to their significant bioactivity (Kumar & Vijayakumar, 2017).
Organic Synthesis and Catalysis
In organic chemistry, the catalytic properties of compounds containing sulfonamide groups have been explored for the synthesis of complex molecules. For instance, rhodium-catalyzed synthesis methods have been developed to create highly functionalized dihydroisoquinolines, showcasing the versatility of sulfonamide derivatives in facilitating intricate chemical transformations (He et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-12-26(23,24)21-11-10-15-8-9-17(13-16(15)14-21)20-19(22)25-18-6-4-3-5-7-18/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHNIHENBEZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)
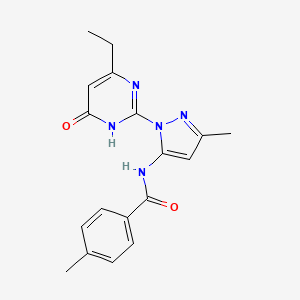
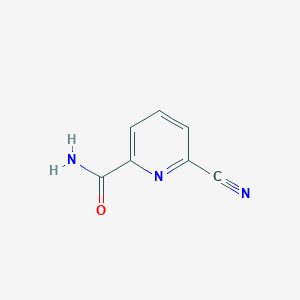
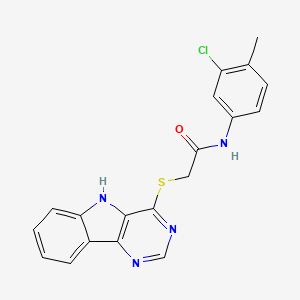
![2-[(4-Fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2603283.png)
![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2603285.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)
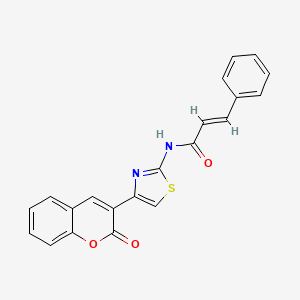
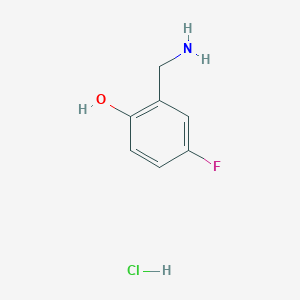

![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)
